molecular formula C12H18BNO4 B8187557 (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid

Cat. No.: B8187557
M. Wt: 251.09 g/mol
InChI Key: VCFORZQENAEFIL-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 2-position with a methyl group. The Boc group serves as a protective moiety for amines, enhancing stability and solubility during synthetic processes such as Suzuki-Miyaura cross-coupling reactions . This compound is utilized in pharmaceutical and materials chemistry for constructing complex aromatic systems, leveraging the boronic acid’s ability to form carbon-carbon bonds under palladium or rhodium catalysis .

Properties

IUPAC Name

[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-8-7-9(5-6-10(8)13(16)17)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFORZQENAEFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 4-Amino-2-methylphenylboronic Acid

Procedure :

  • Reagents : 4-Amino-2-methylphenylboronic acid, di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), tetrahydrofuran (THF).

  • Reaction :

    • Dissolve 4-amino-2-methylphenylboronic acid (1.0 equiv) in THF.

    • Add Boc anhydride (1.2 equiv) and TEA (2.0 equiv).

    • Reflux for 1–2 hours under inert atmosphere.

  • Workup :

    • Concentrate under reduced pressure.

    • Purify via flash chromatography (hexane/ethyl acetate) or recrystallization.

Key Data :

ParameterValueSource
Yield64–86%
PurificationSilica gel chromatography
Solvent SystemTHF/H<sub>2</sub>O/MeCN

Challenges :

  • Limited commercial availability of 4-amino-2-methylphenylboronic acid necessitates prior synthesis via nitration/reduction or directed ortho-metalation.

Miyaura Borylation of Halogenated Boc-Protected Intermediates

Synthesis from 4-Boc-Amino-2-methylbromobenzene

Procedure :

  • Reagents : 4-Boc-amino-2-methylbromobenzene, bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), Pd(dppf)Cl<sub>2</sub>, potassium acetate (KOAc), 1,4-dioxane.

  • Reaction :

    • Mix substrate (1.0 equiv), B<sub>2</sub>pin<sub>2</sub> (2.0 equiv), KOAc (3.0 equiv), and Pd catalyst (5 mol%).

    • Heat at 80–100°C for 12–24 hours under nitrogen.

  • Workup :

    • Hydrolyze boronic ester with HCl (1 M).

    • Extract with ethyl acetate and purify via recrystallization (sherwood oil).

Key Data :

ParameterValueSource
Yield75–95%
CatalystPd(dppf)Cl<sub>2</sub>
Temperature80°C

Example :

  • Patent CN105017301A reports a similar method for tert-butoxycarbonyl phenylboronic acid using carboxybenzeneboronic acid, sulfur oxychloride, and tert-butoxide, achieving 88–95% yield.

Ir-Catalyzed C–H Borylation of Boc-Protected Anilines

Direct Ortho-Borylation

Procedure :

  • Reagents : Boc-protected aniline derivative, B<sub>2</sub>eg<sub>2</sub> (ethane-1,2-diol diboron), [Ir(COD)OMe]<sub>2</sub>, 4,4′-di-tert-butylbipyridine (dtbpy).

  • Reaction :

    • Stir reagents in anhydrous THF at 60°C for 24 hours.

  • Workup :

    • Transesterify with pinacol to stabilize the boronic acid.

    • Isolate via column chromatography (petroleum ether/ethyl acetate).

Key Data :

ParameterValueSource
Regioselectivity>20:1 (ortho:meta/para)
Catalyst Loading2 mol% Ir

Advantages :

  • Avoids pre-functionalization of the aromatic ring.

  • Compatible with electron-donating groups (e.g., methyl).

Comparative Analysis of Methods

MethodStarting MaterialYieldComplexityKey Advantage
Boc Protection4-Amino-2-methylphenylboronic acid64–86%LowStraightforward if precursor available
Miyaura BorylationHalogenated Boc-aniline75–95%ModerateScalable with high yields
C–H BorylationBoc-aniline50–70%HighNo pre-functionalization

Optimization and Challenges

  • Purification : Recrystallization (sherwood oil) or silica gel chromatography are critical for removing Pd residues.

  • Stability : Boc groups may hydrolyze under acidic conditions; neutral pH during workup is essential.

  • Regioselectivity : Ir-catalyzed methods require careful ligand selection to avoid meta/para byproducts .

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the phenyl ring or other substituents.

    Substitution: Replacement of the Boc-protected amino group or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. The Boc-protected amino group provides stability and selectivity in reactions, allowing for precise modifications of the phenyl ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid can be contextualized by comparing it to related boronic acid derivatives. Below is a detailed analysis:

Structural and Electronic Comparisons

Compound Name Substituents Key Features Impact on Reactivity/Properties References
(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid 4-Boc-amino, 2-methyl Steric hindrance from methyl; Boc protection enhances solubility and stability. Moderate reactivity in cross-couplings due to steric effects; improved stability in acidic conditions.
4-(N-Boc-amino)phenylboronic acid 4-Boc-amino Lacks 2-methyl group. Higher reactivity in Suzuki couplings due to reduced steric hindrance; similar solubility profile.
(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid 4-Boc-aminoethyl Boc group on ethyl spacer. Increased flexibility; potential for altered regioselectivity in coupling reactions.
5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid 2-fluoro, 5-Boc-aminomethyl Fluorine introduces electron-withdrawing effects; Boc on aminomethyl. Enhanced electrophilicity of boronic acid; potential for orthogonal reactivity.
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid 4-sulfamoyl (cyclopropyl), 2-methyl Sulfamoyl group vs. Boc-amino; methyl retained. Reduced nucleophilicity; possible hydrogen-bonding interactions via sulfamoyl.

Key Research Findings

  • Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, slowing down coupling reactions compared to non-methylated analogs like 4-(N-Boc-amino)phenylboronic acid . For example, Suzuki couplings with methyl-substituted derivatives may require elevated temperatures or longer reaction times .
  • Electronic Modulation: Fluorinated analogs (e.g., 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) exhibit enhanced electrophilicity at the boron center due to electron-withdrawing effects, improving reaction rates in cross-couplings .
  • Solubility and Stability : Boc-protected derivatives generally exhibit superior solubility in organic solvents (e.g., THF, DMF) compared to unprotected amines. However, substituents like sulfamoyl groups (e.g., in (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid ) may reduce solubility due to polar interactions .
  • Crystal Packing : Structural studies of (4-Carbamoylphenyl)boronic acid (lacking Boc protection) reveal hydrogen-bonding networks involving boronic acid and amide groups, which are disrupted in Boc-protected analogs due to steric shielding .

Biological Activity

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential applications in medicinal chemistry. Its molecular formula is C₁₂H₁₈BNO₄, with a molecular weight of approximately 251.09 g/mol. This compound features both aromatic and aliphatic components, which contribute to its chemical versatility and potential biological activities.

Pharmacological Significance

The biological activity of this compound is primarily linked to its role as a pharmacophore in drug design. Boronic acids are known for their ability to interact with various biological targets, influencing pathways relevant to disease states. The specific biological activities of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid may vary based on its structural modifications and the biological pathways it engages.

The compound is likely involved in several biochemical pathways due to its boronic acid moiety, which can participate in reactions such as the Suzuki-Miyaura coupling. This reaction is significant in organic synthesis and may also play a role in the compound's bioactivity by facilitating the formation of complex molecules that can interact with biological targets.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic roles of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid. Here are some key findings:

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid:

Compound NameCAS NumberSimilarity IndexNotable Biological Activity
(4-(tert-Butoxycarbonyl-N-methylamino)phenyl)boronic acid380430-49-90.80Moderate antibacterial activity
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid380430-68-20.79Anticancer properties
(4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid1150114-76-30.83Potential anti-inflammatory effects

This table illustrates that while there are varying degrees of similarity based on structural features, these compounds exhibit unique properties that may enhance their applicability across different therapeutic areas.

Case Studies and Research Findings

Several case studies have explored the biological effects of boronic acids:

  • Anticancer Activity : A study demonstrated that a related boronic acid derivative inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming established treatments like TAE226 . The compound showed significant off-target activity against matrix metalloproteinases (MMPs), which are implicated in cancer progression.
  • Pharmacokinetics : Research on similar compounds indicates favorable pharmacokinetic profiles, including moderate bioavailability and acceptable toxicity levels at high doses . Understanding these parameters is crucial for assessing the therapeutic potential of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid.

Q & A

Basic: What are the optimal synthetic conditions for preparing (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or functionalization of pre-existing boronic acid scaffolds. A representative protocol involves:

  • Reagents : Pd(PPh₃)₄ catalyst, K₃PO₄ base, and a 3:1 dioxane/water solvent mixture under nitrogen degassing .
  • Conditions : Heating at 80–100°C for 12–24 hours. Post-reaction, purification via silica gel chromatography is critical, though boronic acids may bind irreversibly to silica, necessitating alternative methods like recrystallization or trituration with non-polar solvents .

Basic: How can purification challenges specific to boronic acids be mitigated?

Methodological Answer:
Boronic acids often form boroxins (cyclic trimers) or bind to silica gel during chromatography. Strategies include:

  • Recrystallization : Use polar aprotic solvents (e.g., THF/hexane mixtures) to exploit solubility differences .
  • Acidic Workup : Quench reactions with dilute HCl to protonate the boronic acid, reducing oligomerization .
  • Derivatization : Convert to more stable pinacol esters for purification, followed by hydrolysis .

Advanced: How can researchers resolve contradictory yields in Suzuki couplings involving this boronic acid?

Methodological Answer:
Yield discrepancies often arise from steric hindrance (due to the 2-methyl group) or Boc-protamine sensitivity. Mitigation strategies:

  • Catalyst Screening : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency with sterically hindered aryl halides .
  • Base Optimization : Replace K₃PO₄ with milder bases (e.g., Cs₂CO₃) to prevent Boc-group cleavage .
  • Temperature Control : Lower reaction temperatures (50–60°C) reduce decomposition risks .

Advanced: What techniques are recommended for characterizing hydrogen bonding and crystal structure?

Methodological Answer:

  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., R₂²(8) motifs between boronic acid and amide groups) and confirms molecular conformation .
  • Solid-State NMR : Probes dynamic hydrogen bonding and boron coordination geometry.
  • FT-IR Spectroscopy : Identifies B–O stretching (~1350 cm⁻¹) and O–H···N interactions (~3200 cm⁻¹) .

Application: How is this compound applied in synthesizing heterocyclic scaffolds?

Methodological Answer:
The boronic acid is pivotal in constructing indole, benzothiazole, and benzofuran derivatives via cross-couplings. Example:

  • Indole Synthesis : React with 2-iodobenzothiazole under Pd catalysis to form 2-(6-bromo-1H-indol-2-yl)benzo[d]thiazole (43% yield) .
  • Optimization : Use microwave-assisted conditions to accelerate reactions and improve regioselectivity .

Advanced: How does the Boc-protected amine influence reactivity in cross-coupling reactions?

Methodological Answer:
The Boc group enhances solubility in organic solvents but may undergo cleavage under basic or high-temperature conditions. Solutions include:

  • Protection-Deprotection Strategies : Temporarily replace Boc with acid-labile groups (e.g., Fmoc) for coupling, then regenerate Boc post-reaction .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during reactions to preserve the Boc group .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation or boroxin formation .
  • Desiccation : Use vacuum-sealed containers with molecular sieves to minimize moisture uptake .
  • Formulation : Convert to pinacol esters for enhanced shelf life, reconverting to boronic acid as needed .

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